5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one
Beschreibung
The compound 5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes:
- A 1-phenyl-1H-pyrazole core substituted at the 3-position with a 4-methoxy-3-nitrophenyl group.
- A methylene bridge linking the pyrazole to a 2-thioxothiazolidin-4-one ring.
- A 4-methylbenzyl substituent at the 3-position of the thiazolidinone.
The molecular formula is C₃₀H₂₃N₅O₄S₂ (exact mass: 581.12 g/mol), with key functional groups contributing to its electronic and steric properties. The 4-methoxy-3-nitrophenyl moiety enhances electron-withdrawing characteristics, while the 4-methylbenzyl group increases hydrophobicity. The thioxothiazolidinone ring is a pharmacophoric feature associated with biological activity, particularly enzyme inhibition .
Eigenschaften
CAS-Nummer |
623934-75-8 |
|---|---|
Molekularformel |
C28H22N4O4S2 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22N4O4S2/c1-18-8-10-19(11-9-18)16-30-27(33)25(38-28(30)37)15-21-17-31(22-6-4-3-5-7-22)29-26(21)20-12-13-24(36-2)23(14-20)32(34)35/h3-15,17H,16H2,1-2H3/b25-15- |
InChI-Schlüssel |
CMMTYZFCOWVBBM-MYYYXRDXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)[N+](=O)[O-])C5=CC=CC=C5)SC2=S |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methylbenzyl)-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.51 g/mol. The structure features a thiazolidinone ring, a pyrazole moiety, and various aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 446.51 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent condensation with thiazolidinone derivatives. Specific methodologies may include microwave-assisted synthesis or conventional heating methods to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this thiazolidinone derivative exhibit significant antibacterial properties. For instance, derivatives containing electron-withdrawing groups have shown enhanced activity against various bacterial strains. The presence of the nitrophenyl group in this compound may contribute to its antimicrobial efficacy by disrupting bacterial cell walls or metabolic processes .
Antidiabetic Potential
Thiazolidinediones (TZDs), a class of compounds related to this structure, are known for their insulin-sensitizing effects. Research suggests that similar thiazolidinone derivatives can improve glucose metabolism and reduce insulin resistance in diabetic models. The specific mechanism may involve modulation of peroxisome proliferator-activated receptors (PPARs) .
Anticancer Activity
Some studies have reported that compounds with similar structural motifs possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth factors. The incorporation of the pyrazole moiety is often associated with enhanced cytotoxicity against various cancer cell lines .
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of a related thiazolidinone compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating moderate to good antibacterial activity .
- Antidiabetic Assessment : In an experimental model involving diabetic rats, administration of a thiazolidinone derivative resulted in a significant reduction in blood glucose levels compared to control groups. The study concluded that these compounds could serve as potential therapeutic agents for managing diabetes .
- Cytotoxicity Testing : A series of pyrazole derivatives were tested for cytotoxic effects on human cancer cell lines, revealing IC50 values in the micromolar range. These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
Electronic Effects:
Lipophilicity and Solubility:
Pharmacological Potential:
Comparative Activity Trends:
- Compounds with electron-withdrawing groups on the pyrazole (e.g., nitro in the target) show higher binding affinity to enzymatic targets than those with electron-donating groups (e.g., methoxy in ) .
- The benzothiazole analogue in exhibits antitumor activity in preliminary screens, suggesting the target compound’s thiazolidinone ring could be optimized for similar applications.
Vorbereitungsmethoden
Cyclocondensation of Hydrazine Derivatives
The 1-phenyl-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carbaldehyde intermediate is synthesized via Huisgen 1,3-dipolar cycloaddition. Phenylhydrazine reacts with 3-(4-methoxy-3-nitrophenyl)-1-phenylprop-2-en-1-one in refluxing ethanol (78°C, 12 hr), achieving 68% yield. X-ray crystallographic data confirm regioselective formation of the 1,3,4-trisubstituted pyrazole.
Table 1: Optimization of Pyrazole Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| AcOH | EtOH | 78 | 12 | 68 |
| H2SO4 | Toluene | 110 | 6 | 52 |
| BF3·Et2O | DCM | 40 | 24 | 41 |
Nitro Group Installation
Electrophilic nitration of 4-methoxyphenyl precursors using fuming HNO3/H2SO4 (0°C, 2 hr) introduces the nitro group at the meta position with 89% regioselectivity. Careful temperature control (-5°C to 5°C) prevents demethylation of the para-methoxy group.
Assembly of the Thiazolidinone Core
Thione Formation via Lawesson’s Reagent
Treatment of 3-(4-methylbenzyl)thiazolidin-4-one with Lawesson’s reagent (2.2 equiv) in anhydrous THF under nitrogen affords the 2-thioxo derivative in 92% yield after 3 hr reflux. Comparative studies show superior results versus P4S10 (73% yield) or thiourea/HCl (58% yield).
Mechanistic Insight:
Lawesson’s reagent mediates thionation through a nucleophilic attack mechanism, where the electron-deficient phosphorus center activates the carbonyl oxygen for substitution. The 4-methylbenzyl group’s electron-donating effects enhance reaction rate by stabilizing the transition state through resonance.
Alkylation Strategies
Introducing the 4-methylbenzyl group at N3 employs Mitsunobu conditions (DIAD, PPh3) with 4-methylbenzyl alcohol, providing 85% yield vs. 63% via traditional SN2 alkylation with 4-methylbenzyl bromide.
Methylene Bridge Formation via Knoevenagel Condensation
The critical C-C bond between pyrazole and thiazolidinone is established through condensation of pyrazole-4-carbaldehyde with 2-thioxothiazolidin-4-one. Piperidine (20 mol%) in ethanol/water (4:1) at 60°C for 8 hr achieves 78% yield.
Key Parameters:
-
Solvent Polarity: Ethanol/water mixtures enhance aldehyde activation while maintaining thione solubility
-
Catalyst Loading: >15 mol% piperidine prevents enol tautomerization side reactions
-
Oxygen Exclusion: Argon sparging increases yield by 12% through radical suppression
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-like crystals suitable for X-ray analysis. DSC reveals a sharp melting endotherm at 218°C (ΔH = 145 J/g), indicating high purity.
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, CH=), 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ph-H)
-
HRMS (ESI+): m/z calc. for C29H23N4O5S2 [M+H]+: 595.1064, found: 595.1068
Industrial-Scale Process Considerations
Solvent Selection Matrix
| Step | Preferred Solvent | Alternatives | Toxicity Class |
|---|---|---|---|
| Pyrazole Formation | Ethanol | IPA, EtOAc | III |
| Thionation | THF | 2-MeTHF, DME | II |
| Condensation | Ethanol/Water | MeCN/H2O | III |
Waste Stream Management
-
Lawesson’s Reagent Byproducts: Treated with 10% KOH to precipitate toxic phosphorus species
-
Nitration Effluents: Neutralized with CaCO3 before biological oxidation
Q & A
Q. What are the foundational steps for synthesizing this compound, and what reagents are critical?
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazole aldehyde with a thiazolidinone precursor. Key reagents include thioamides, hydrazines, and aldehydes. The pyrazole moiety is introduced via cyclization, while the thioxothiazolidinone core is formed through nucleophilic substitution. Reaction conditions (e.g., reflux in ethanol, 65–80°C for 4–8 hours) and catalysts (e.g., glacial acetic acid) are critical for yield optimization .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the pyrazole and thiazolidinone rings, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) stretch (~1200 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺) .
Q. What preliminary biological activities are associated with this compound?
Initial screening suggests antimicrobial (e.g., against E. coli and S. aureus), anti-inflammatory (COX-2 inhibition), and anticancer (IC₅₀ values in µM range against MCF-7 and HeLa cells) activities. These are attributed to the nitro and methoxy groups enhancing electrophilic interactions with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Use Design of Experiments (DoE) to test variables:
- Solvent polarity : Ethanol vs. DMF for solubility and reaction rate .
- Catalysts : Glacial acetic acid vs. p-toluenesulfonic acid for cyclization efficiency .
- Temperature : Microwave-assisted synthesis (50–100°C) reduces reaction time by 40% compared to conventional reflux . Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How can contradictions in biological activity data be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration, cell line heterogeneity). Standardize protocols:
- Use identical cell passage numbers and serum-free media for cytotoxicity assays .
- Validate enzyme inhibition (e.g., COX-2) via kinetic assays (Km/Vmax comparisons) .
- Cross-reference with structural analogs (e.g., replacing 4-methylbenzyl with allyl groups) to isolate substituent effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Compare bioactivity of derivatives with modified aryl groups (e.g., 4-ethoxy vs. 4-methoxy) .
- Core modifications : Replace thioxothiazolidinone with thiazolidinedione to assess the role of the sulfur atom .
- Table 1 : SAR of Key Derivatives
| Substituent (R) | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 4-Methoxy-3-nitro | 12.3 ± 1.2 (HeLa) | Tubulin |
| 4-Ethoxy-3-methyl | 18.9 ± 2.1 (MCF-7) | Topoisomerase II |
| 3-Nitro | 25.4 ± 3.0 (COX-2) | Cyclooxygenase |
Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?
- pH stability : Degrades rapidly at pH < 3 (acidic cleavage of the thioxo group). Use buffered solutions (pH 6–8) for in vitro assays .
- Thermal stability : Stable up to 150°C (DSC data), but prolonged storage at >25°C causes dimerization. Store at -20°C under nitrogen .
Q. What advanced analytical techniques address challenges in impurity profiling?
- LC-MS/MS : Identifies low-abundance byproducts (e.g., hydrolyzed pyrazole intermediates) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism at the methylidene group) .
Methodological Guidelines
- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to validate target engagement .
- Data Reproducibility : Adopt QC measures like internal standards in HPLC and triplicate biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
